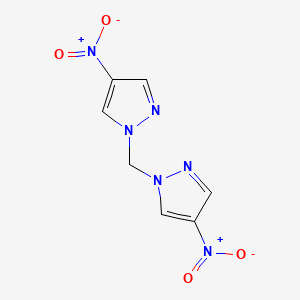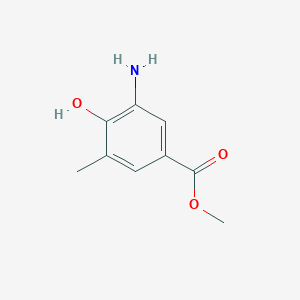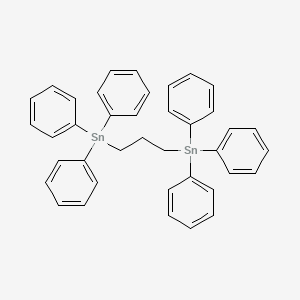
Stannane, 1,3-propanediylbis[triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, 1,3-propanediylbis[triphenyl-] is an organotin compound with the molecular formula C39H36Sn2 It is characterized by the presence of two tin atoms bonded to a 1,3-propanediyl group, each further bonded to three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, 1,3-propanediylbis[triphenyl-] can be synthesized through the hydrostannation of tetra(but-3-enyl)stannane with triphenyltin hydride . The reaction typically involves the use of a palladium catalyst to facilitate the coupling of the stannane with the appropriate halides or pseudohalides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to drive the reaction to completion.
Industrial Production Methods
While specific industrial production methods for Stannane, 1,3-propanediylbis[triphenyl-] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxicity of tin compounds.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, 1,3-propanediylbis[triphenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Stannane, 1,3-propanediylbis[triphenyl-] include halides, pseudohalides, and various catalysts such as palladium and copper salts . The reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Stannane, 1,3-propanediylbis[triphenyl-] depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the major products are typically coupled organic compounds with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Stannane, 1,3-propanediylbis[triphenyl-] has several scientific research applications, including:
Chemistry: Used in Stille coupling reactions to form carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Stannane, 1,3-propanediylbis[triphenyl-] in chemical reactions typically involves the formation of organotin intermediates that facilitate the coupling of organic molecules . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in Stille coupling reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Stannane, 1,3-propanediylbis[triphenyl-] can be compared with other similar organotin compounds, such as:
These compounds share similar structural features but differ in their reactivity and applications. Stannane, 1,3-propanediylbis[triphenyl-] is unique due to its specific arrangement of tin and phenyl groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
86623-72-5 |
|---|---|
Fórmula molecular |
C39H36Sn2 |
Peso molecular |
742.1 g/mol |
Nombre IUPAC |
triphenyl(3-triphenylstannylpropyl)stannane |
InChI |
InChI=1S/6C6H5.C3H6.2Sn/c6*1-2-4-6-5-3-1;1-3-2;;/h6*1-5H;1-3H2;; |
Clave InChI |
XFANCYSELHWFOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


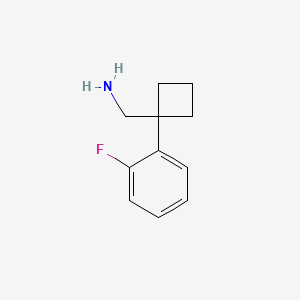

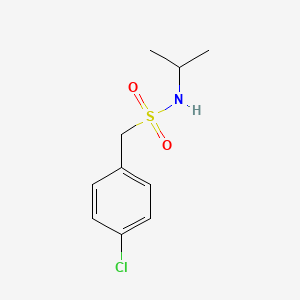
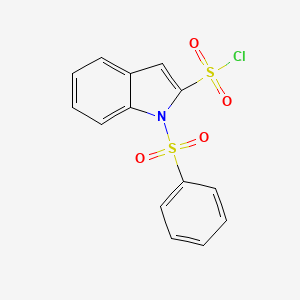
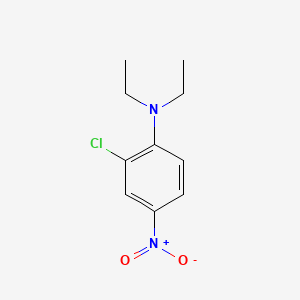
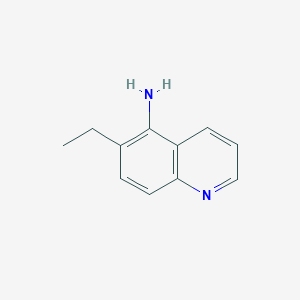


![Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-](/img/structure/B3057887.png)
![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)


